amine CAS No. 150970-55-1](/img/structure/B2512503.png)
[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-Dimethoxyphenyl)methylamine” is a chemical compound with the molecular formula C12H17NO2 . It is also known as N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine . It is an industrial-grade compound .
Molecular Structure Analysis
The molecular weight of “(3,4-Dimethoxyphenyl)methylamine” is 207.27 g/mol . The exact mass is 207.125928785 g/mol . The InChIKeys for this compound is PIZMGCOGYWPRMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3,4-Dimethoxyphenyl)methylamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 295.9±30.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .
a. NF-κB Inhibition: N-(tetrahydroquinolin-1-yl)amide derivatives, including compound A, can act as NF-κB inhibitors. These compounds are relevant in anticancer drug research .
b. Retinoid Modulation: Retinoid nuclear modulators (compound B) play a crucial role in treating metabolic and immunological diseases. Their modulation properties make them valuable agents .
c. Neuroinflammation: Lipopolysaccharide (LPS)-induced inflammatory mediators (compounds C and D) may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation is implicated .
Precursor for Isoquinoline Synthesis
3,4-Dimethoxyphenethylamine serves as a precursor for the synthesis of isoquinolines, which are important in various chemical processes .
α-Methylated Chalcone Synthesis
The α-methylated chalcone 3, with an electron-donor substituted A-aryl ring and an unsubstituted B-phenyl ring, has been synthesized by base-catalyzed aldehyde/acetophenone condensation. This compound has potential applications in organic synthesis .
Mecanismo De Acción
Target of Action
It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that it may interact with dopamine receptors in the brain.
Mode of Action
It has been found to have some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a chemical substance known as monoamine oxidase in the nervous system, increasing the levels of norepinephrine, serotonin, and dopamine.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZMGCOGYWPRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
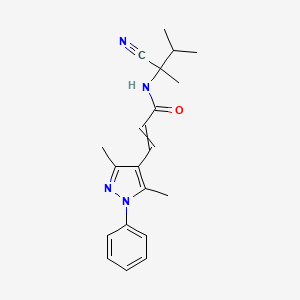

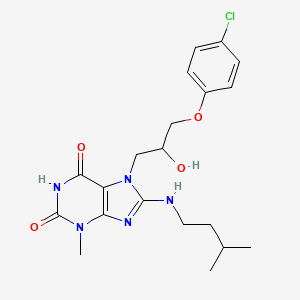
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
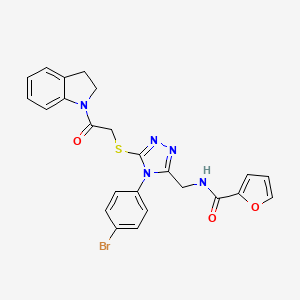
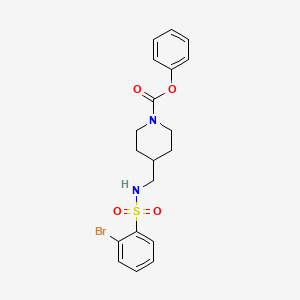
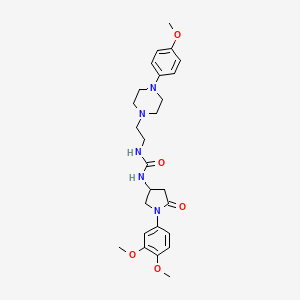
![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

